molecular formula C14H20N2O B14127800 N-(2-aminophenyl)-2-cyclohexylacetamide CAS No. 897446-14-9

N-(2-aminophenyl)-2-cyclohexylacetamide

Cat. No.: B14127800
CAS No.: 897446-14-9
M. Wt: 232.32 g/mol
InChI Key: NNKYEPQSEBPPNX-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)-2-cyclohexylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group attached to a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-2-cyclohexylacetamide typically involves the reaction of 2-aminophenylamine with cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-aminophenyl)-2-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-2-cyclohexylacetamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. For example, its anti-inflammatory properties may be due to the inhibition of specific enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-methylacetamide
  • N-(2-aminophenyl)-2-ethylacetamide
  • N-(2-aminophenyl)-2-isopropylacetamide

Uniqueness

N-(2-aminophenyl)-2-cyclohexylacetamide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

897446-14-9

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(2-aminophenyl)-2-cyclohexylacetamide

InChI

InChI=1S/C14H20N2O/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10,15H2,(H,16,17)

InChI Key

NNKYEPQSEBPPNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NC2=CC=CC=C2N

Origin of Product

United States

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